![molecular formula C14H15N5O3S B7680014 2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide
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Overview
Description
2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. In agriculture, it acts as a herbicide or insecticide by disrupting the normal metabolic processes of plants or insects. In materials science, it interacts with the surrounding environment to produce a measurable response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide also vary depending on its application. In medicine, it has been shown to reduce tumor growth and inflammation, as well as exhibit antibacterial properties. In agriculture, it can cause a range of effects on plants and insects, including growth inhibition, deformities, and death. In materials science, it can produce changes in electrical conductivity or optical properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide in lab experiments include its versatility, stability, and ease of synthesis. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide. In medicine, further studies could investigate its potential use in combination with other drugs or in different cancer types. In agriculture, research could focus on developing more selective herbicides or insecticides based on this compound. In materials science, future research could explore its use in the development of more efficient sensors or electronic devices.
In conclusion, 2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide is a versatile compound that has shown promise in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of 2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide involves the reaction of 2-ethylbenzenesulfonyl chloride with 5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazole in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound as a white solid.
Scientific Research Applications
2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide has been studied extensively for its potential use in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In materials science, it has been investigated for its use in the development of sensors and electronic devices.
properties
IUPAC Name |
2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-3-10-6-4-5-7-12(10)23(20,21)18-14-17-16-13(22-14)11-8-15-19(2)9-11/h4-9H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRFYJUBBHDYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NC2=NN=C(O2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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